molecular formula C13H16FNO B11182443 Azepan-1-yl(2-fluorophenyl)methanone

Azepan-1-yl(2-fluorophenyl)methanone

Cat. No.: B11182443
M. Wt: 221.27 g/mol
InChI Key: ADWADSQFPPWJEM-UHFFFAOYSA-N
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Description

Azepan-1-yl(2-fluorophenyl)methanone is a benzophenone derivative characterized by a seven-membered azepane ring linked via a carbonyl group to a 2-fluorophenyl moiety. Its molecular formula is C₁₃H₁₅FNO (MW: 220.27 g/mol), with a logP of ~3.6, indicating moderate lipophilicity . This compound is of interest in medicinal chemistry, particularly for its structural versatility in modulating receptor affinity and enzyme inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorobenzoyl)azepane can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods: Industrial production of 1-(2-fluorobenzoyl)azepane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzoyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

  • Substituted azepanes
  • Reduced alcohol derivatives
  • Azepane N-oxides

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)azepane involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The azepane ring may also play a role in enhancing the compound’s binding affinity and selectivity . Detailed studies on the molecular pathways and targets are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl Derivatives with Azepane Substituents

Compounds with fluorophenyl and azepane groups exhibit variations in fluorine substitution patterns and chain linkages. Key examples include:

Compound Name Molecular Formula MW (g/mol) logP Melting Point (°C) Key Features
Azepan-1-yl(2,6-difluorophenyl)methanone C₁₃H₁₅F₂NO 238.27 ~3.6 N/A Two fluorine atoms increase electronegativity
(5-Amino-2-fluorophenyl)(azepan-1-yl)methanone C₁₃H₁₆FN₂O 236.29 ~2.8 N/A Amino group enhances polarity (PSA: ~46.3)
(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone C₁₃H₁₆FN₂O 236.29 ~2.8 N/A Combined amino/fluorine groups for dual functionality

Impact of Substituents :

  • Amino vs. Fluorine: Amino-substituted derivatives (e.g., ) show higher polar surface area (PSA > 45 Ų), enhancing water solubility but reducing membrane permeability compared to fluorinated analogs.

Aromatic System Modifications

Replacing the fluorophenyl ring with bulkier aromatic systems alters physicochemical properties:

Compound Name Molecular Formula MW (g/mol) logP Key Features
(Azepan-1-yl)(naphthalen-1-yl)methanone C₁₇H₁₉NO 253.34 3.69 Extended aromatic system increases lipophilicity
(4-Chlorophenyl)(azepan-1-yl)methanone C₁₃H₁₅ClNO 236.72 ~4.0 Chlorine atom enhances halogen bonding

Structural Insights :

  • Naphthalene vs. Phenyl : The naphthalene derivative () has a higher molecular weight (253.34 vs. 220.27) and logP (3.69 vs. ~3.6), favoring hydrophobic interactions in drug-receptor binding.

Heterocyclic and Complex Derivatives

Compound Name Molecular Formula MW (g/mol) logP Key Features
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone C₁₃H₁₂ClFNO 260.70 ~3.8 Pyrazole ring introduces nitrogen for hydrogen bonding
1-(Azepan-1-yl)-2-((7-(4-fluorophenyl)-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone C₁₈H₂₂FN₅OS 375.5 N/A Complex heterocycle enhances target specificity

Functional Complexity :

  • Pyrazole Derivatives : The pyrazole ring in adds a planar, nitrogen-rich moiety, likely improving interactions with enzymes like cholinesterases.

Alkoxy-Linked Analogs

Compounds with alkoxy chains between azepane and phenyl groups show varied biological activities:

Compound Name (From ) Yield (%) Melting Point (°C) LC-MS Purity (%)
(2-((6-Azepan-1-yl)hexyloxy)phenyl)phenylmethanone 22 121–124 100
(4-((6-Azepan-1-yl)hexyloxy)phenyl)phenylmethanone 40 128–131 97.7

Chain Length and Position :

  • Ortho vs. Para Substitution : The para-substituted analog (Compound 33, ) shows higher yield (40% vs. 22%) and thermal stability (mp 128–131°C), suggesting steric and electronic advantages.

Q & A

Basic Research Questions

Q. What are the key steps and optimized reaction conditions for synthesizing Azepan-1-yl(2-fluorophenyl)methanone?

The synthesis typically involves:

  • Friedel-Crafts acylation : Reacting 2-fluorobenzoyl chloride with azepane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
  • Temperature control : Maintaining 0–5°C during the acylation step to minimize side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by NMR and mass spectrometry for structural confirmation .
    Optimization : Higher yields (>70%) are achieved by using stoichiometric catalyst ratios and inert atmospheres to prevent hydrolysis .

Q. How is the compound structurally characterized in academic research?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the azepane ring and fluorophenyl substitution .
    • FT-IR : Validates carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and C-F vibrations at ~1100 cm⁻¹ .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond angles and torsional strain in the azepane ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorophenyl methanone derivatives?

Contradictions often arise from:

  • Variability in assay conditions (e.g., cell lines, incubation times).
  • Structural analogs : Subtle differences in substituents (e.g., Cl vs. F) alter binding affinity .
    Methodological strategies :
  • Standardized assays : Use identical cell lines (e.g., HEK293 for neuroprotection studies) and controls .
  • Structure-activity relationship (SAR) studies : Systematic modification of the azepane ring or fluorophenyl group to isolate pharmacophores .
  • Meta-analysis : Compare data across studies using computational tools (e.g., PubChem BioAssay) to identify trends .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding poses with enzymes (e.g., cytochrome P450), prioritizing hydrophobic interactions between the fluorophenyl group and active sites .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
  • QSAR models : Relate electronic parameters (e.g., Hammett constants of fluorine) to inhibitory activity against kinases .

Q. How does the azepane ring’s conformational flexibility impact the compound’s reactivity?

  • Dynamic NMR : Observes ring puckering transitions in solution, affecting steric accessibility during reactions .
  • DFT calculations : Predicts energy barriers for ring inversion (~5–10 kcal/mol), influencing nucleophilic attack rates at the ketone group .
  • Experimental validation : Compare reaction kinetics with rigid analogs (e.g., piperidine derivatives) to quantify flexibility effects .

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

azepan-1-yl-(2-fluorophenyl)methanone

InChI

InChI=1S/C13H16FNO/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2

InChI Key

ADWADSQFPPWJEM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2F

Origin of Product

United States

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